molecular formula C5H2ClIN2O2 B1589499 2-Chloro-3-iodo-5-nitropyridine CAS No. 25391-60-0

2-Chloro-3-iodo-5-nitropyridine

Cat. No.: B1589499
CAS No.: 25391-60-0
M. Wt: 284.44 g/mol
InChI Key: KUMMEUQAQSZVOD-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-5-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2ClIN2O2 and a molecular weight of 284.44 g/mol . This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodo-5-nitropyridine typically involves the halogenation of pyridine derivatives. One common method involves the nitration of 2-chloro-5-iodopyridine, followed by purification steps to isolate the desired product . The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, with careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of appropriate solvents, catalysts, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodo-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: Boronic acids or esters with palladium catalysts in the presence of a base.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 2-Chloro-3-iodo-5-aminopyridine.

    Coupling Reactions: Biaryl compounds with diverse substituents.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-iodo-5-nitropyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides distinct reactivity patterns compared to other halogenated pyridines. This dual halogenation allows for selective functionalization and diverse synthetic applications, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

2-chloro-3-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMMEUQAQSZVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456729
Record name 2-Chloro-3-iodo-5-nitropyridine
Source EPA DSSTox
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Molecular Weight

284.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25391-60-0
Record name 2-Chloro-3-iodo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25391-60-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-iodo-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25391-60-0
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Synthesis routes and methods I

Procedure details

A mixture of 3-iodo-5-nitropyridin-2-ol (37.6 mmol, 10 g), POCl3 (86.47 mmol, 7.94 ml) and PCl5 (48.87 mmol, 10.2 g) was heated at 140° C. for 1 h, under argon atmosphere. The crude mixture was poured into a mixture of ice and water and extracted with DCM. The solid residue was purified by chromatography over SiO2 eluting with hexane/dichloromethane mixtures affording 2-chloro-3-iodo-5-nitropyridine (7.32 g, yield 69%) of the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-iodo-5-nitropyridin-2-ol (37.60 mmol, 10 g), POCl3 (86.47 mmol, 7.94 ml) and PCl5 (48.87 mmol, 10.2 g) was heated at 140° C. for 45 minutes under argon atmosphere. The mixture was cooled at room temperature, poured slowly over iced-water and extracted with dichloromethane. The organic phase was washed with water, NaHCO3 aqueous solution and brine. The solvent was evaporated and the crude mixture was purified by chromatography over SiO2 eluting hexane/DCM mixtures affording 7.32 g (yield 69%) of the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

Synthesis routes and methods III

Procedure details

2-Hydroxy-3-iodo-5-nitropyridine (2.55g, 9.5 mmol), phosphorous pentachloride (2.60g, 12 mmol) and phosphorous oxychloride (2 mL) were combined in a flask under nitrogen and heated to 140° C. for 45 mins. The cooled reaction mixture was poured over ice to give a solid which was partitioned between CH2Cl2 and water. The organic layer was separated, washed with brine, dried (MgSO4), filtered, and the solvent was removed in vacuo to give compound 765B (2.25 g, 83%) as a yellow solid. HPLC: 98.5% at 2.75 min(YMC S5 ODS column) eluting with 1090% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
83%

Synthesis routes and methods IV

Procedure details

3-Iodo-5-nitropyridin-2-ol (3.00 g, 0.0113 mol) was heated to reflux in phosphoryl chloride (15 mL, 0.1609 mol) for 4 hours. The reaction was quenched in ice/water and was neutralized with Na2CO3. The reaction was extracted with ethyl acetate and the organic extracts were washed with water, saturated NaCl, dried (MgSO4) and stripped in vacuo to give the product, which was used in the next reaction without purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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